molecular formula C17H12N2O2 B8041879 2-(2H-chromen-3-yl)-5-phenyl-1,3,4-oxadiazole

2-(2H-chromen-3-yl)-5-phenyl-1,3,4-oxadiazole

Cat. No. B8041879
M. Wt: 276.29 g/mol
InChI Key: WKQDMFGIIUZLKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2H-chromen-3-yl)-5-phenyl-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C17H12N2O2 and its molecular weight is 276.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2H-chromen-3-yl)-5-phenyl-1,3,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2H-chromen-3-yl)-5-phenyl-1,3,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Anticancer Activity : A study by Shishkina et al. (2019) examined polymorphic structures of compounds including 3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one, revealing potential anticancer activities due to the strong intermolecular interactions in these structures (Shishkina et al., 2019).

  • Antimicrobial Activity : Bhat et al. (2013) synthesized Schiff bases of coumarin-incorporated 1,3,4-oxadiazole derivatives, demonstrating significant antimicrobial activity against various bacterial and fungal strains (Bhat et al., 2013).

  • Antimicrobial and Pharmacological Properties : Baliyan (2018) highlighted that oxadiazoles, including 1,3,4-chromeno oxadiazoles, have important pharmacological and antimicrobial properties (Baliyan, 2018).

  • Antioxidant Activity : Research by Kumar K. et al. (2018) on coumarin derivatives containing 1,2,3-triazole ring indicated significant in-vitro antioxidant properties (Kumar K. et al., 2018).

  • Anti-inflammatory and Analgesic Activity : Akhter et al. (2011) found that derivatives of 1,3,4-oxadiazole exhibit dual cyclooxygenase/lipoxygenase inhibitory activity, suggesting their potential as nonsteroidal anti-inflammatory drugs (NSAIDs) with reduced side effects (Akhter et al., 2011).

  • Anticonvulsant Properties : Siddiqui et al. (2009) synthesized and evaluated 1,3,4-oxadiazole derivatives for their anticonvulsant activity, finding them to be effective and less neurotoxic compared to standard drugs (Siddiqui et al., 2009).

properties

IUPAC Name

2-(2H-chromen-3-yl)-5-phenyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O2/c1-2-6-12(7-3-1)16-18-19-17(21-16)14-10-13-8-4-5-9-15(13)20-11-14/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKQDMFGIIUZLKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=CC=CC=C2O1)C3=NN=C(O3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2H-chromen-3-yl)-5-phenyl-1,3,4-oxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2H-chromen-3-yl)-5-phenyl-1,3,4-oxadiazole
Reactant of Route 2
2-(2H-chromen-3-yl)-5-phenyl-1,3,4-oxadiazole
Reactant of Route 3
2-(2H-chromen-3-yl)-5-phenyl-1,3,4-oxadiazole
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2-(2H-chromen-3-yl)-5-phenyl-1,3,4-oxadiazole
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2-(2H-chromen-3-yl)-5-phenyl-1,3,4-oxadiazole
Reactant of Route 6
2-(2H-chromen-3-yl)-5-phenyl-1,3,4-oxadiazole

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